p5 Ligand for Dnak and DnaJ

Description

BenchChem offers high-quality p5 Ligand for Dnak and DnaJ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p5 Ligand for Dnak and DnaJ including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

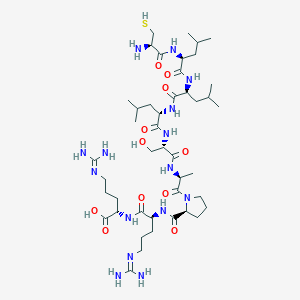

Molecular Formula |

C44H81N15O11S |

|---|---|

Molecular Weight |

1028.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C44H81N15O11S/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51)/t25-,26-,27-,28-,29-,30-,31-,32-,33-/m0/s1 |

InChI Key |

YARIWLPJPDMXIL-MBZPSOJASA-N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Mechanism of the p5 Ligand with the DnaK-DnaJ Chaperone System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial Hsp70 chaperone system, composed of DnaK, its co-chaperone DnaJ, and the nucleotide exchange factor GrpE, plays a crucial role in protein homeostasis, making it an attractive target for antimicrobial drug development. This technical guide provides a comprehensive overview of the binding mechanism of a model high-affinity peptide ligand, p5 (CLLLSAPRR), to the DnaK-DnaJ complex. We delve into the structural and functional dynamics of this interaction, supported by quantitative binding data, detailed experimental protocols for key biochemical and biophysical assays, and visual representations of the underlying molecular processes. This document is intended to serve as a valuable resource for researchers investigating Hsp70 chaperone function and those involved in the discovery of novel antimicrobial agents targeting this essential cellular machinery.

Introduction: The DnaK-DnaJ Chaperone Machinery and the p5 Ligand

The DnaK chaperone system of Escherichia coli is a central component of the cellular protein quality control network. DnaK, an Hsp70 homolog, recognizes and binds to unfolded or misfolded polypeptide substrates, preventing their aggregation and facilitating their refolding in an ATP-dependent manner.[1] Its function is tightly regulated by the co-chaperone DnaJ (an Hsp40 homolog) and the nucleotide exchange factor GrpE. DnaJ targets substrates to DnaK and stimulates its ATPase activity, which in turn modulates the affinity of DnaK for its substrates.

The p5 peptide, with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR), serves as a model high-affinity substrate for DnaK.[2] Its sequence embodies the canonical features of a DnaK recognition motif: a hydrophobic core enriched in leucine residues, flanked by regions that can participate in additional interactions.[3] Understanding the detailed mechanism of how p5 binds to the DnaK-DnaJ complex provides a framework for elucidating the broader principles of substrate recognition by Hsp70 chaperones and for the rational design of inhibitors that can disrupt this vital cellular process.

The Molecular Mechanism of p5 Ligand Binding

The binding of the p5 ligand to the DnaK-DnaJ complex is a dynamic, multi-step process intricately linked to the ATP hydrolysis cycle of DnaK.

2.1. The DnaK Chaperone Cycle

DnaK cycles between two principal conformational states: a low-affinity, ATP-bound state and a high-affinity, ADP-bound state. In the ATP-bound state, the substrate-binding domain (SBD) of DnaK is in an "open" conformation, allowing for the rapid binding and release of substrate peptides like p5.[4] The intrinsic ATPase activity of DnaK is weak.[5]

2.2. The Role of DnaJ in Substrate Targeting and ATPase Stimulation

DnaJ plays a critical dual role in the chaperone cycle. Firstly, it acts as a "targeting factor," recognizing and binding to unfolded substrates, including p5, and delivering them to DnaK. Secondly, the highly conserved J-domain of DnaJ interacts with the ATPase domain (NBD) of DnaK, dramatically stimulating its ATP hydrolysis activity by up to 15,000-fold.[6] This stimulation is a key regulatory step.

2.3. The p5 Binding and Trapping Mechanism

The binding of the p5 ligand is initiated by its interaction with the DnaJ-DnaK-ATP complex. The J-domain of DnaJ, upon binding to the DnaK NBD, triggers a conformational change that promotes ATP hydrolysis. The hydrolysis of ATP to ADP and inorganic phosphate (Pi) induces a major conformational change in DnaK, causing the α-helical "lid" of the SBD to close over the substrate-binding cleft. This conformational switch traps the p5 peptide in a stable, high-affinity complex with DnaK-ADP.[7]

2.4. Nucleotide Exchange and Substrate Release

The release of the bound p5 peptide is facilitated by the nucleotide exchange factor GrpE, which binds to the NBD of DnaK and promotes the dissociation of ADP. The subsequent binding of a new ATP molecule reverts DnaK to its low-affinity, open conformation, allowing the p5 peptide to be released. The released substrate is then free to either fold into its native conformation or undergo another cycle of chaperone-assisted folding.

Below is a diagram illustrating the key steps in the p5-DnaK-DnaJ binding and release cycle.

Caption: The p5-DnaK-DnaJ binding and release cycle.

Quantitative Analysis of p5-DnaK-DnaJ Interactions

While the high-affinity nature of the p5 peptide's interaction with DnaK is well-established, specific quantitative data for this particular peptide is not extensively reported in a consolidated manner. The following tables summarize the types of quantitative data that are typically determined for such interactions, with illustrative values for other high-affinity peptides where specific p5 data is unavailable.

Table 1: Equilibrium Dissociation Constants (Kd) for Peptide Binding to DnaK

| Peptide Ligand | Sequence | Kd (µM) | Method | Reference |

| p5 | CLLLSAPRR | Not Reported | - | - |

| σ32 M195-N207 | MQTDRQFLAIAAR | 0.1 | Fluorescence | [3] |

| α-NR | NRLLLTG | 0.41 ± 0.02 | Fluorescence | [8] |

| Peptide B11-23 | LVEALYLVCGERG | 2.2 ± 0.4 | Fluorescence | [8] |

Table 2: Kinetic Parameters for DnaK ATPase Activity

| Condition | k_hyd (min⁻¹) | Reference |

| DnaK alone (intrinsic) | ~0.02 | [9] |

| DnaK + DnaJ | Stimulated (rate-limiting step becomes ATP binding at 12-15 min⁻¹) | [6] |

| DnaK + Peptide | ~10-fold stimulation | [5] |

| DnaK + DnaJ + GrpE | Up to 50-fold stimulation | [10] |

Table 3: Kinetic Rate Constants for Peptide Binding to DnaK

| Peptide | DnaK State | kon (M⁻¹s⁻¹) | koff (s⁻¹) | Kd (µM) (calculated) | Method | Reference |

| p5 | Not Reported | Not Reported | Not Reported | Not Reported | - | - |

| dNR | DnaK-ADP | 1100 ± 100 | 0.001 ± 0.0001 | ~0.9 | Fluorescence | [11] |

| dNR | DnaK-ADP-GrpE | 3800 ± 300 | 0.002 ± 0.0001 | ~0.5 | Fluorescence | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the p5-DnaK-DnaJ interaction. These protocols are based on established methods and can be adapted for specific experimental needs.

4.1. Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions, allowing for the determination of association (kon) and dissociation (koff) rate constants.

Experimental Workflow for SPR

Caption: Workflow for SPR analysis of p5-DnaK-DnaJ interactions.

Protocol Details:

-

Ligand Immobilization:

-

Activate the carboxymethylated dextran surface of a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

-

Inject DnaJ (typically 10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level (e.g., ~2000 RU).

-

Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

-

-

Analyte Injection:

-

Prepare a series of dilutions of DnaK (e.g., 0.1 - 2 µM) in a running buffer (e.g., 25 mM HEPES, pH 7.6, 100 mM KCl, 10 mM (NH₄)₂SO₄, 2 mM MgCl₂, 1 mM ATP).

-

For competition experiments, pre-incubate DnaK with varying concentrations of the p5 peptide before injection.

-

Inject the analyte solutions over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 s), followed by a dissociation phase with running buffer.

-

-

Regeneration:

-

If necessary, regenerate the sensor surface between cycles with a short pulse of a mild regeneration solution (e.g., 50 mM NaOH or 10 mM glycine-HCl, pH 2.5). The optimal regeneration solution must be determined empirically to ensure complete removal of the analyte without damaging the immobilized ligand.

-

4.2. Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

Experimental Workflow for ITC

Caption: Workflow for ITC analysis of p5 binding to DnaK.

Protocol Details:

-

Sample Preparation:

-

Dialyze both DnaK and the p5 peptide extensively against the same buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl₂, 2 mM β-mercaptoethanol).

-

Accurately determine the concentrations of both protein and peptide.

-

Degas the solutions immediately before the experiment to prevent bubble formation in the calorimeter.

-

-

Titration Parameters:

-

Typically, place DnaK (e.g., 20-50 µM) in the sample cell and the p5 peptide (e.g., 200-500 µM) in the injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

Perform a series of injections (e.g., 20-30 injections of 10 µL each) with sufficient spacing between injections to allow the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat signal for each injection peak.

-

Subtract the heat of dilution, determined from a control titration of the peptide into buffer.

-

Fit the resulting binding isotherm to a one-site binding model to extract the thermodynamic parameters.

-

4.3. DnaK ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DnaK and is used to determine the stimulatory effects of DnaJ and the p5 peptide. A common method is a coupled-enzyme assay that links ATP hydrolysis to the oxidation of NADH, which can be monitored spectrophotometrically.

Protocol Details:

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Assay buffer (e.g., 50 mM HEPES-KOH, pH 7.6, 150 mM KCl, 10 mM Mg(OAc)₂, 1 mM DTT)

-

An ATP regeneration system (e.g., 2 mM phosphoenolpyruvate, 20 U/mL pyruvate kinase, 30 U/mL lactate dehydrogenase)

-

0.2 mM NADH

-

2 mM ATP

-

-

Initiation and Measurement:

-

Add DnaK to the reaction mixture to a final concentration of 1-2 µM.

-

To measure stimulated activity, add DnaJ (e.g., 0.1-1 µM) and/or the p5 peptide (e.g., 10-100 µM).

-

Monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a spectrophotometer.

-

-

Calculation: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

4.4. Fluorescence Polarization (FP) Assay

FP is a solution-based, homogeneous technique that can be used to measure binding affinities. It relies on the change in the rate of rotation of a fluorescently labeled molecule upon binding to a larger partner.

Protocol Details:

-

Probe Preparation: Synthesize a fluorescently labeled version of the p5 peptide (e.g., with fluorescein at the N-terminus).

-

Binding Assay:

-

In a multi-well plate, add a fixed concentration of the fluorescently labeled p5 peptide (e.g., 10-50 nM) to a series of wells.

-

Add increasing concentrations of DnaK to the wells.

-

For competition assays, add a fixed concentration of DnaK and the fluorescent peptide, and then titrate with unlabeled p5 peptide.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

-

Measurement and Analysis:

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the change in polarization as a function of the DnaK (or unlabeled p5) concentration and fit the data to a binding isotherm to determine the Kd.

-

Conclusion

The interaction of the p5 peptide with the DnaK-DnaJ chaperone system provides a valuable model for understanding the fundamental principles of substrate recognition and processing by Hsp70 chaperones. The intricate interplay between DnaJ-mediated substrate delivery, ATP hydrolysis-driven conformational changes in DnaK, and the allosteric regulation of binding affinity highlights the sophistication of this essential cellular machinery. The experimental protocols detailed in this guide offer a robust framework for the quantitative investigation of these interactions. Further research focused on obtaining precise kinetic and thermodynamic data for the p5 ligand will be instrumental in advancing our understanding of the Hsp70 chaperone cycle and in the development of novel therapeutic strategies that target this critical bacterial system.

References

- 1. Structure Determination of Challenging Protein-Peptide Complexes Combining NMR Chemical Shift Data and Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. embopress.org [embopress.org]

- 4. Structural dynamics of the DnaK-peptide complex [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the ATPase activity of the molecular chaperone DnaK by peptides and the DnaJ and GrpE heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DnaJ dramatically stimulates ATP hydrolysis by DnaK: insight into targeting of Hsp70 proteins to polypeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DnaJ-Promoted Binding of DnaK to Multiple Sites on σ32 in the Presence of ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The second step of ATP binding to DnaK induces peptide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. Escherichia coli DnaJ and GrpE heat shock proteins jointly stimulate ATPase activity of DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of the p5 Ligand in the DnaK/DnaJ Chaperone Cycle: A Technical Guide

Abstract

The DnaK/DnaJ/GrpE system in E. coli, a homolog of the eukaryotic Hsp70/Hsp40/NEF system, is a cornerstone of cellular protein quality control. This molecular chaperone machinery is vital for a multitude of processes including the folding of newly synthesized proteins, refolding of misfolded proteins, and prevention of protein aggregation. Understanding the intricate mechanics of this cycle is crucial for researchers in molecular biology and for professionals in drug development targeting protein misfolding diseases. The p5 peptide, a nonapeptide corresponding to a high-affinity binding site from a mitochondrial precursor protein, serves as a powerful tool to dissect this chaperone cycle. This technical guide provides an in-depth analysis of the DnaK/DnaJ chaperone cycle with a specific focus on the role and application of the p5 ligand. It includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of the core pathways and workflows.

The Canonical DnaK/DnaJ/GrpE Chaperone Cycle

The DnaK chaperone cycle is an ATP-dependent process regulated by its co-chaperones, DnaJ and GrpE. DnaK (Hsp70) has two principal domains: a nucleotide-binding domain (NBD) and a substrate-binding domain (SBD). The cycle alternates between two main conformational states: an ATP-bound state characterized by low affinity and rapid exchange for substrates, and an ADP-bound state with high affinity and slow substrate exchange.[1][2]

-

Substrate Binding & ATP Hydrolysis: Unfolded or partially folded substrate proteins are initially recognized and bound by the DnaJ (Hsp40) co-chaperone.[3] DnaJ then delivers the substrate to ATP-bound DnaK.[4] The interaction of DnaJ's conserved J-domain with DnaK stimulates DnaK's inherently weak ATPase activity by over 1000-fold.[4][5] This hydrolysis of ATP to ADP and inorganic phosphate (Pi) triggers a conformational change in DnaK's SBD, "locking" the substrate into a high-affinity binding state.[1][6]

-

Substrate Release & Nucleotide Exchange: The release of the substrate is facilitated by the nucleotide exchange factor (NEF), GrpE. GrpE binds to the NBD of the DnaK-ADP-substrate complex, inducing the release of ADP.[7][8] This allows ATP, which is present at much higher concentrations in the cell, to rapidly bind to DnaK. The binding of a new ATP molecule reverts DnaK to its low-affinity state, leading to the release of the substrate.[9] The released substrate can then either attempt to fold correctly or re-enter the chaperone cycle.

The p5 Ligand: A High-Affinity Substrate Probe

The p5 ligand is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg, derived from the presequence of mitochondrial aspartate aminotransferase.[10][11] It has been identified as a high-affinity ligand for both DnaK and DnaJ, making it an exemplary model substrate for investigating the chaperone cycle.[10][]

The primary role of the p5 ligand in research is to act as a defined substrate that can predictably interact with DnaK. This allows for the precise measurement of key steps in the chaperone cycle:

-

Stimulation of ATPase Activity: As a substrate, p5 binding to the DnaK-DnaJ complex allosterically stimulates ATP hydrolysis.[11] This effect can be precisely quantified in ATPase assays to study the impact of mutations or potential inhibitors on chaperone function.

-

Binding and Release Kinetics: Fluorescently labeled versions of the p5 peptide (e.g., FITC-p5 or fp5) are used in biophysical assays like fluorescence anisotropy and stopped-flow kinetics to directly measure the rates of substrate binding to and release from DnaK.[11]

-

Competitive Binding Studies: The p5 peptide can be used as a competitor to investigate the binding of other, more complex protein substrates to DnaK.

Quantitative Data Summary

The interactions within the DnaK/DnaJ system have been characterized quantitatively. The p5 peptide is often used as the reference substrate in these assays.

| Interacting Molecules | Parameter | Value | Experimental Context | Reference(s) |

| DnaK, DnaJ | ATPase Stimulation | >1000-fold | DnaJ stimulation of DnaK's ATP hydrolysis rate. | [4][5] |

| DnaK, DnaJ, GrpE | ATPase Stimulation | ~90-fold (synergistic) | Combined effect of DnaJ and GrpE on DnaK ATPase activity. | [11] |

| DnaJ, DnaK-ADP-Peptide | Dissociation Constant | 0.14 µM | Affinity for the ternary complex. | [8] |

| DnaJ, σ³² (surrogate substrate) | Dissociation Constant | 20 nM (1.9 x 10⁻⁸ M) | High-affinity interaction of DnaJ with a protein substrate. | [7][13][14] |

| DnaK, σ³² (surrogate substrate) | Dissociation Constant | 5 µM | Lower-affinity interaction of DnaK alone with substrate. | [7][13] |

| GrpE, DnaK-ADP | Nucleotide Release | ~80,000-fold | Maximal acceleration of ADP release from T. thermophilus DnaK. | [15] |

Key Experimental Protocols

Steady-State ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by DnaK and its stimulation by co-chaperones and substrates like p5. An enzyme-coupled system is commonly used, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.[11]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 50 mM KCl, 10 mM MgCl₂, 1 mM DTT).

-

Enzyme-Coupled System: To the buffer, add pyruvate kinase (PK), lactate dehydrogenase (LDH), phosphoenolpyruvate (PEP), and NADH.

-

Chaperone Components: Add DnaK to a final concentration of 1 µM. For stimulated reactions, add DnaJ (1 µM), GrpE (1 µM), and/or p5 peptide (100 µM).[11]

-

Initiation: Start the reaction by adding ATP to a final concentration of 1-2 mM.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm (due to NADH oxidation) at a constant temperature (e.g., 30°C) using a microplate reader or spectrophotometer.

-

Calculation: Calculate the rate of ATP hydrolysis from the rate of NADH oxidation using the Beer-Lambert law (ε₃₄₀ for NADH = 6220 M⁻¹cm⁻¹).

Surface Plasmon Resonance (SPR) for DnaK-DnaJ Interaction

SPR is used to measure the real-time binding kinetics and affinity between DnaK and DnaJ.[1][16]

Methodology:

-

Chip Preparation: Immobilize DnaJ onto a sensor chip surface (e.g., a CM5 chip via amine coupling or a streptavidin chip using biotinylated DnaJ).[1]

-

Analyte Preparation: Prepare a series of concentrations of DnaK in a suitable running buffer (e.g., 25 mM HEPES pH 7.6, 50 mM KCl, 10 mM MgCl₂, 0.005% surfactant P-20).[1] Since the interaction is ATP-dependent, pre-incubate DnaK with 1 mM ATP just before injection.[16]

-

Binding Measurement: Inject the DnaK solutions over the DnaJ-functionalized surface at a constant flow rate (e.g., 20-30 µl/min) and temperature (e.g., 25-30°C).[1][16] The binding is measured in real-time as a change in resonance units (RU).

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of DnaK from DnaJ.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Fluorescence Anisotropy for Peptide Binding

This technique measures the binding of a fluorescently labeled peptide, such as FITC-p5 (fp5), to DnaK. When the small fp5 peptide binds to the much larger DnaK protein, its rotational motion slows, resulting in an increase in fluorescence anisotropy.

Methodology:

-

Sample Preparation: Prepare a solution of fp5 at a low concentration (e.g., 10-50 nM) in a suitable buffer. Prepare a series of dilutions of DnaK. The presence of 1 mM ADP is required to lock DnaK in its high-affinity state.[11]

-

Measurement: Incubate the fp5 with each concentration of DnaK until equilibrium is reached. Measure the fluorescence anisotropy using a fluorometer with appropriate excitation (e.g., 494 nm) and emission (e.g., 517 nm) wavelengths and polarizers.[11]

-

Data Analysis: Plot the change in anisotropy as a function of the DnaK concentration. Fit the resulting binding isotherm to a suitable equation (e.g., a one-site binding model) to determine the dissociation constant (KD).

Conclusion and Future Directions

The p5 ligand has proven to be an indispensable tool for elucidating the fundamental mechanisms of the DnaK/DnaJ chaperone cycle. Its use as a well-defined, high-affinity substrate enables reproducible and quantitative analysis of ATPase activity, substrate binding kinetics, and the allosteric regulation that governs chaperone function. For researchers and drug development professionals, understanding these interactions at a molecular level is paramount. The protocols and data presented here provide a framework for studying this essential cellular machine. Future work may focus on using p5-based assays to screen for small molecule inhibitors or activators of the Hsp70 system, which hold therapeutic potential for a range of diseases, from cancer to neurodegeneration, where protein homeostasis is dysregulated.

References

- 1. pnas.org [pnas.org]

- 2. The Hsp70 chaperone machinery: J-proteins as drivers of functional specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of the targeting action of DnaJ in the DnaK molecular chaperone system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of regulation of Hsp70 chaperones by DnaJ cochaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Control of the DnaK chaperone cycle by substoichiometric concentrations of the co-chaperones DnaJ and GrpE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A cycle of binding and release of the DnaK, DnaJ and GrpE chaperones regulates activity of the Escherichia coli heat shock transcription factor sigma32 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cellular-protein-chemistry.nl [cellular-protein-chemistry.nl]

- 15. Regulation of ATPase and chaperone cycle of DnaK from Thermus thermophilus by the nucleotide exchange factor GrpE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

The Structural Basis of p5 Peptide Recognition by DnaJ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular principles governing the recognition of the p5 peptide by the molecular chaperone DnaJ (Hsp40). DnaJ plays a critical role in protein homeostasis by identifying and delivering unfolded or misfolded protein substrates to its partner chaperone, DnaK (Hsp70). Understanding the specifics of this interaction at a molecular level is crucial for elucidating the mechanisms of cellular protein quality control and for the development of novel therapeutics targeting these pathways.

Introduction to DnaJ and the p5 Peptide

DnaJ (Hsp40): The Substrate Targeting Co-Chaperone DnaJ is a ubiquitous and essential molecular chaperone that functions as a co-chaperone for the Hsp70 system.[1] Its primary role is to recognize and bind to exposed hydrophobic segments in non-native polypeptide chains, thereby preventing their aggregation and targeting them for refolding by DnaK.[1] This targeting function is coupled with the ability of DnaJ's highly conserved J-domain to stimulate the ATPase activity of DnaK, a crucial step that stabilizes the substrate-DnaK complex.[2][3]

The p5 Peptide: A High-Affinity DnaJ/DnaK Ligand The term "p5 peptide" can refer to different sequences in the literature. For the context of DnaJ interaction, the relevant entity is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR) .[4][5] This peptide corresponds to a key binding site within the presequence of mitochondrial aspartate aminotransferase and is recognized as a high-affinity ligand for the DnaK/DnaJ chaperone system.[4][6] Its interaction with DnaJ serves as a model for understanding how the chaperone machinery recognizes specific motifs within larger polypeptide substrates.

DnaJ Domain Architecture and Substrate Recognition

DnaJ proteins are characterized by a modular domain structure, which is essential for their function. A typical Type I DnaJ, like the E. coli protein, consists of four distinct domains.

-

J-Domain: The highly conserved N-terminal domain of ~70 amino acids that interacts directly with DnaK. It contains a conserved Histidine-Proline-Aspartic Acid (HPD) motif that is critical for stimulating DnaK's ATPase activity.[2]

-

Glycine/Phenylalanine (G/F) Rich Region: A flexible linker region that connects the J-domain to the substrate-binding domains.

-

Zinc-Binding Domain (ZBD): A cysteine-rich domain that coordinates zinc ions and forms part of the primary substrate-binding region. It features a "zinc-finger" like motif.[1][3]

-

C-Terminal Domain (CTD): This domain is also crucial for substrate binding and for the dimerization of DnaJ.[3]

The recognition of peptide substrates like p5 is primarily mediated by the ZBD and CTD.[3][7] A key feature of DnaJ's binding mechanism is its ability to recognize the amino acid side chains of hydrophobic residues, with minimal contact with the peptide backbone.[1][7] This explains the observation that DnaJ can bind to peptides composed of both L- and D-amino acids.[8] The binding site itself is not a deep, well-defined pocket, but rather a shallow, hydrophobic surface. This structural feature supports a model where DnaJ acts as a "scanning factor," rapidly and reversibly binding to exposed hydrophobic patches on a wide range of substrates.[7]

Quantitative Analysis of Peptide-DnaJ Interaction

Direct measurement of the binding affinity between the p5 peptide (CLLLSAPRR) and DnaJ is not prominently available in the literature. However, studies on similar peptides provide insight into the expected affinity range. Experiments using fluorescence spectroscopy have determined the dissociation constants (Kd) for various peptides binding to DnaJ, which are typically in the low micromolar range. This indicates a moderate-affinity, transient interaction consistent with DnaJ's role as a substrate-transfer chaperone.

| Peptide Sequence | Chirality | Method | Dissociation Constant (Kd) | Reference |

| a-CALLLSAARR | All-L | Fluorescence Spectroscopy | 9.2 µM | [8] |

| Normal a-p59 | All-D | Fluorescence Spectroscopy | 6.8 µM | [8] |

| Retro a-p59 | All-D | Fluorescence Spectroscopy | 0.9 µM | [8] |

Table 1: Binding affinities of representative peptides to E. coli DnaJ. The peptide a-CALLLSAARR shares significant sequence features with the p5 peptide, suggesting a similar affinity.

The DnaK/DnaJ Chaperone Cycle

The interaction between p5 and DnaJ is a critical initiating step in the broader DnaK/DnaJ chaperone cycle, which is essential for cellular protein folding. The process can be summarized in the following steps:

-

Substrate Recognition: Dimeric DnaJ binds to an exposed hydrophobic segment of a non-native polypeptide substrate, such as the p5 peptide.

-

Delivery to DnaK: The DnaJ-substrate complex then interacts with an ATP-bound DnaK molecule.

-

ATPase Stimulation: The J-domain of DnaJ stimulates DnaK to hydrolyze its bound ATP to ADP.

-

Substrate Trapping: ATP hydrolysis induces a conformational change in DnaK's substrate-binding domain, causing it to lock tightly onto the substrate delivered by DnaJ. DnaJ then dissociates.

-

Nucleotide Exchange and Substrate Release: The nucleotide exchange factor (GrpE in E. coli) facilitates the release of ADP from DnaK and the binding of a new ATP molecule, which triggers the release of the substrate, now primed for folding.

Key Experimental Methodologies

The study of the p5-DnaJ interaction relies on a suite of biophysical techniques. Below are detailed protocols for key experiments.

Isothermal Titration Calorimetry (ITC)

-

Principle: ITC directly measures the heat released or absorbed during a binding event. It allows for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.[9]

-

Methodology:

-

Sample Preparation: Prepare purified DnaJ protein (e.g., 20-50 µM) and synthetic p5 peptide (e.g., 200-500 µM). Both must be in identical, thoroughly degassed buffer (e.g., 25 mM HEPES, 150 mM KCl, 5 mM MgCl₂, pH 7.5).

-

Instrument Setup: Equilibrate the ITC instrument (e.g., Malvern MicroCal) to the desired temperature (e.g., 25°C).

-

Titration: Load the DnaJ solution into the sample cell and the p5 peptide solution into the injection syringe.

-

Data Acquisition: Perform a series of small, timed injections (e.g., 2-5 µL) of the p5 peptide into the DnaJ solution. A control titration of peptide into buffer should also be performed to subtract the heat of dilution.

-

Data Analysis: Integrate the heat peaks from each injection. Fit the resulting binding isotherm (heat vs. molar ratio) to a suitable binding model (e.g., one-site binding) to calculate Kd, n, and ΔH.

-

Fluorescence Polarization (FP)

-

Principle: FP measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled p5 peptide will tumble rapidly in solution, resulting in low polarization. When bound to the much larger DnaJ protein, its tumbling slows, and the polarization of the emitted light increases.[10][11]

-

Methodology:

-

Sample Preparation: Synthesize the p5 peptide with a fluorescent tag (e.g., fluorescein) at the N-terminus (Flu-p5). Prepare a stock solution of Flu-p5 and a dilution series of unlabeled DnaJ protein in an appropriate buffer.

-

Assay Setup: In a microplate (e.g., black 384-well), add a fixed, low concentration of Flu-p5 (e.g., 10 nM) to each well.

-

Titration: Add increasing concentrations of DnaJ protein to the wells. Include wells with Flu-p5 only (for minimum polarization) and buffer only (for background).

-

Incubation & Measurement: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to reach equilibrium. Measure the fluorescence polarization using a plate reader equipped with appropriate filters.

-

Data Analysis: Plot the change in millipolarization (mP) units against the concentration of DnaJ. Fit the resulting sigmoidal curve to determine the Kd.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR can provide atomic-level information about protein-peptide interactions in solution. By using isotopically labeled protein (¹⁵N-DnaJ), one can monitor changes in the chemical environment of each backbone amide upon the addition of unlabeled p5 peptide. This technique, known as chemical shift perturbation (CSP), maps the binding interface.[12]

-

Methodology:

-

Sample Preparation: Express and purify ¹⁵N-labeled DnaJ. Synthesize unlabeled p5 peptide. Both should be in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).

-

Data Acquisition: Acquire a baseline 2D ¹H-¹⁵N HSQC spectrum of the ¹⁵N-DnaJ sample.

-

Titration: Add stoichiometric amounts of the p5 peptide to the ¹⁵N-DnaJ sample and acquire a new ¹H-¹⁵N HSQC spectrum after each addition.

-

Data Analysis: Overlay the spectra and identify the DnaJ amide peaks that shift or broaden upon peptide binding. Map these perturbed residues onto the known structure of DnaJ's substrate-binding domain to identify the interaction surface.

-

Integrated Experimental Workflow

A comprehensive investigation into the p5-DnaJ interaction would follow a logical progression from initial validation to detailed structural characterization.

Conclusion and Future Directions

The recognition of the p5 peptide by DnaJ is governed by the chaperone's affinity for hydrophobic amino acid side chains, mediated by its Zinc-Binding and C-Terminal Domains. While a high-resolution structure of this specific complex remains to be determined, existing data from homologous systems and related peptides provide a robust model for the interaction. This recognition is characterized by moderate affinity and transient kinetics, befitting DnaJ's function as a shuttle that delivers substrates to the high-affinity holding clamp of DnaK.

Future research should prioritize solving the three-dimensional structure of the DnaJ-p5 complex via X-ray crystallography or NMR spectroscopy. Such a structure would provide unprecedented atomic-level detail of the specific contacts, confirming the binding interface and revealing the precise orientation of the peptide. This knowledge would not only deepen our fundamental understanding of the Hsp40 chaperone mechanism but also provide a structural blueprint for the rational design of small molecules or peptidomimetics that could modulate this crucial protein-protein interaction for therapeutic benefit in diseases characterized by protein misfolding.

References

- 1. Chaperone DnaJ - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Structural Insights into the Chaperone Activity of the 40-kDa Heat Shock Protein DnaJ: BINDING AND REMODELING OF A NATIVE SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. p5 Ligand for Dnak and and DnaJ peptide [novoprolabs.com]

- 6. peptide.com [peptide.com]

- 7. researchgate.net [researchgate.net]

- 8. D-peptide ligands for the co-chaperone DnaJ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. edepot.wur.nl [edepot.wur.nl]

- 10. Development of Fluorescence Polarization Assays for the Molecular Chaperone Hsp70 Family Members: Hsp72 and DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of p53 Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a pivotal role in cellular homeostasis, orchestrating responses to a myriad of stressors to prevent malignant transformation. Its inactivation, a hallmark of many cancers, has made it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and characterization of two seminal classes of small molecule p53 ligands: the Nutlins, which function by inhibiting the p53-MDM2 interaction, and RITA, which directly binds to p53.

Introduction to p53 Regulation

Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by its principal negative regulator, the E3 ubiquitin ligase MDM2. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[1] This creates a negative feedback loop, as p53 itself transcriptionally upregulates MDM2.[1] In many cancers with wild-type p53, this regulatory axis is hijacked, often through MDM2 overexpression, leading to functional inactivation of p53.[1][2] Consequently, strategies to disrupt the p53-MDM2 interaction have emerged as a promising avenue for cancer therapy.

Discovery of p53 Ligands

The Nutlins: Targeting the p53-MDM2 Interaction

The Nutlins were identified through a high-throughput screen of a chemical library for compounds that could inhibit the p53-MDM2 interaction.[1][2] These cis-imidazoline analogs were found to bind to the deep hydrophobic pocket on MDM2 that is occupied by p53.[2][3] Specifically, three key amino acid residues of p53—Phe19, Trp23, and Leu26—insert into this pocket, and the Nutlins effectively mimic these interactions.[2][4] The most potent of these, Nutlin-3a, is the active enantiomer of Nutlin-3 and has become a widely used tool for studying p53 biology.[2][5]

RITA: Direct Binding and Allosteric Activation of p53

RITA (Reactivation of p53 and Induction of Tumor cell Apoptosis) was discovered through a cell-based screen of the National Cancer Institute's chemical library.[6][7] The screen was designed to identify compounds that selectively induced apoptosis in cancer cells expressing wild-type p53.[7][8] Unlike the Nutlins, RITA was found to bind directly to the N-terminal domain of the p53 protein.[7][9] This binding is thought to induce a conformational change in p53 that prevents its interaction with MDM2, thereby stabilizing p53 and activating its downstream signaling pathways.[6][9]

Quantitative Data

The following tables summarize key quantitative data for the interaction of Nutlins and RITA with their respective targets.

| Ligand | Target | Assay Type | Affinity (IC50) | Affinity (Ki) | Reference |

| Nutlin-3a | MDM2-p53 Interaction | In vitro binding assay | 90 nM | 36 nM | [4][8] |

| RG7112 (a Nutlin analog) | MDM2-p53 Interaction | Not Specified | Not Specified | Not Specified | [2] |

| MI-219 | MDM2-p53 Interaction | In vitro binding assay | Not Specified | 5 nM | [8] |

Table 1: Binding Affinities of MDM2-p53 Interaction Inhibitors

| Ligand | Target | Cell Line | Effect | Concentration | Reference |

| RITA | p53 | A498 | Cell cycle arrest (G2-M) | 10 nM | [10] |

| RITA | p53 | A498 | Apoptosis | 100 nM | [10] |

| RITA | p53 | HCT116 | Growth suppression | Not Specified | [10] |

Table 2: Cellular Activity of RITA

Experimental Protocols

MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a competitive assay to screen for inhibitors of the MDM2-p53 interaction.

Materials:

-

GST-tagged human MDM2 protein

-

MI-1061 Red Ligand (a known MDM2 ligand)

-

Anti-GST antibody labeled with Europium cryptate (donor fluorophore)

-

Streptavidin-XL665 (acceptor fluorophore)

-

Biotinylated p53-derived peptide

-

Assay buffer

-

384-well low volume white plate

-

Test compounds

Procedure:

-

Dispense test compounds or standards into the wells of the 384-well plate.

-

Add the GST-tagged MDM2 protein to each well.

-

Prepare a pre-mix of the HTRF reagents: anti-GST Europium cryptate antibody and MI-1061 Red Ligand.

-

Add the HTRF reagent pre-mix to each well.

-

Incubate the plate at room temperature for the recommended time.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at both the donor and acceptor emission wavelengths.

Principle: In the absence of an inhibitor, the MI-1061 Red Ligand binds to MDM2, bringing the donor and acceptor fluorophores into proximity and resulting in a high FRET signal. Inhibitors that bind to the p53-binding pocket of MDM2 will compete with the MI-1061 Red Ligand, leading to a decrease in the FRET signal.[11]

p53 Functional Assay (Yeast-based)

This assay assesses the transcriptional activity of p53.

Materials:

-

Saccharomyces cerevisiae strain with a p53-responsive ADE2 reporter gene.

-

Expression vector for human p53.

-

p53 cDNA or PCR product to be tested.

-

Yeast transformation reagents.

-

Leucine-deficient synthetic minimal medium with low adenine.

Procedure:

-

Co-transform the yeast strain with the linearized p53 expression vector and the p53 PCR product. Homologous recombination in yeast will generate a circular plasmid expressing the p53 protein.

-

Plate the transformed yeast on leucine-deficient minimal medium to select for cells that have taken up the plasmid.

-

The medium contains a low concentration of adenine.

-

Incubate the plates at 30°C for 2-4 days.

Principle: If the expressed human p53 is functional, it will act as a transcription factor and activate the ADE2 reporter gene.[12][13] The ADE2 gene product is involved in adenine biosynthesis. Yeast with a functional ADE2 gene will grow as white colonies.[12][14] If the p53 is mutated and non-functional, the ADE2 gene will not be activated, and the yeast will accumulate a red pigment, resulting in red colonies.[12][14] This provides a simple colorimetric readout for p53 functional status.[12][13]

Visualizations

Signaling Pathways

Caption: The p53 signaling pathway and points of intervention by Nutlins and RITA.

Experimental Workflows

Caption: Workflow for an MDM2-p53 Homogeneous Time-Resolved Fluorescence (HTRF) binding assay.

References

- 1. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of RG7112: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential binding of p53 and nutlin to MDM2 and MDMX: computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of FDA-approved drugs that computationally bind to MDM2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MDM2 Antagonist Nutlin-3a Reverses Mitoxantrone Resistance by Inhibiting Breast Cancer Resistance Protein Mediated Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Decreased DNA Damage and Improved p53 Specificity of RITA Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rescue of the apoptotic-inducing function of mutant p53 by small molecule RITA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. revvity.com [revvity.com]

- 12. A simple p53 functional assay for screening cell lines, blood, and tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

Allosteric Regulation of DnaK by p5 Ligand and ATP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the allosteric regulation of the molecular chaperone DnaK, a key component of the bacterial heat shock protein 70 (Hsp70) system. We will focus on the interplay between the high-affinity peptide substrate, p5, and the nucleotide ATP, which together govern the conformational cycle of DnaK. This guide details the core mechanism, presents quantitative data on binding affinities and enzyme kinetics, outlines key experimental protocols, and visualizes the underlying signaling pathways. Understanding this intricate regulatory network is crucial for the development of novel therapeutics, particularly antibacterial agents that target bacterial proteostasis.

The Allosteric Machinery of DnaK

The DnaK chaperone consists of two principal domains connected by a flexible linker:

-

Nucleotide-Binding Domain (NBD): An N-terminal domain of approximately 45 kDa that binds and hydrolyzes ATP. The nucleotide state (ATP-bound, ADP-bound, or nucleotide-free) of the NBD dictates the overall conformation of DnaK.

-

Substrate-Binding Domain (SBD): A C-terminal domain of about 25 kDa that recognizes and binds to short, hydrophobic peptide segments within unfolded or misfolded proteins. The SBD itself is composed of a β-sandwich subdomain, which forms the substrate-binding pocket, and an α-helical "lid".

The allosteric regulation of DnaK is controlled by two key ligands:

-

ATP (Adenosine Triphosphate): Binding and subsequent hydrolysis of ATP in the NBD drives the chaperone cycle. The energy from this process is transduced into major conformational changes that modulate substrate affinity.

-

p5 Peptide: A high-affinity nonapeptide ligand (Sequence: CLLLSAPRR) that serves as a model substrate, mimicking a segment of an unfolded protein.[1][2] Binding of p5 to the SBD is, in turn, a potent stimulator of DnaK's ATPase activity.[3]

The DnaK Allosteric Cycle

The function of DnaK is governed by a dynamic, bidirectional allosteric cycle between a low-affinity, "open" state and a high-affinity, "closed" state for its substrates.

-

ATP-Bound State (Low Substrate Affinity): When ATP is bound to the NBD, DnaK adopts an "open" conformation. In this state, the NBD and SBD are docked, and the α-helical lid of the SBD is displaced. This conformation has a low affinity for substrate peptides, allowing for their rapid binding and release.[4]

-

Substrate Binding and ATP Hydrolysis: A substrate, such as the p5 peptide, binds to the SBD. This binding event triggers a signal to the NBD, stimulating the inherently slow basal ATPase activity.[2] This stimulation is significantly enhanced by the co-chaperone DnaJ.[5][6]

-

ADP-Bound State (High Substrate Affinity): Upon ATP hydrolysis to ADP and inorganic phosphate (Pi), the NBD and SBD undock. The SBD transitions to a "closed" conformation where the α-helical lid covers the substrate-binding pocket, tightly locking in the bound peptide.[7] This high-affinity state prevents the premature release of the unfolded substrate, allowing time for proper folding.

-

Nucleotide Exchange and Substrate Release: The cycle is completed when the co-chaperone GrpE, a nucleotide exchange factor, facilitates the release of ADP from the NBD.[8] A new ATP molecule can then bind, which triggers the redocking of the domains and the opening of the SBD lid, leading to the release of the substrate and resetting the chaperone for another cycle.[4]

Quantitative Analysis of DnaK Regulation

The allosteric transitions of DnaK are reflected in significant changes in its binding affinities and enzymatic activity. The following tables summarize key quantitative data from the literature.

Data Presentation

Table 1: Ligand Binding Affinities for DnaK

This table presents the dissociation constants (Kd) for nucleotides and a representative peptide substrate, illustrating the affinity changes that drive the chaperone cycle. Lower Kd values indicate higher affinity.

| Ligand | DnaK State | Dissociation Constant (Kd) | Reference |

| MABA-ADP (ADP Analog) | Nucleotide-Free | 0.09 µM | [9] |

| ATP | Nucleotide-Free | ~1 nM | [10] |

| NR Peptide | DnaK-ADP | 1.64 ± 0.08 µM | [1] |

| NR Peptide | DnaK-ATP | 37 ± 5 µM | [1] |

*Note: Data for the well-characterized NR peptide is used as a representative example to demonstrate the nucleotide-dependent change in substrate affinity, which is reduced by over 20-fold in the ATP-bound state.[1] It has been reported that ATP can reduce substrate affinity by two to three orders of magnitude in general.[4]

Table 2: Kinetic Parameters of DnaK ATPase Activity

This table summarizes the key kinetic parameters of DnaK's ATPase function, highlighting the potent stimulation by both substrate and the DnaJ co-chaperone.

| Condition | Parameter | Value | Reference |

| DnaK alone | Basal khyd (hydrolysis rate) | ~0.02 min-1 | [10] |

| DnaK + Peptide (e.g., p5) | Stimulation of ATPase activity | ~10-fold | [5] |

| DnaK + DnaJ | Stimulation of ATPase activity | ~15,000-fold | [6] |

| DnaK (mutant E171A) | Km for ATP | 1.1 µM | [2] |

| DnaK (mutant E171A) | Vmax | 0.16 min-1 | [2] |

Experimental Protocols

Studying the allosteric regulation of DnaK requires a combination of biophysical and biochemical assays. Below are detailed methodologies for three key experiments.

Enzyme-Coupled ATPase Assay

This steady-state assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.[11][12]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂) containing an ATP regeneration system. This includes phosphoenolpyruvate (PEP), pyruvate kinase (PK), lactate dehydrogenase (LDH), and NADH.[12]

-

Protein Incubation: Add a known concentration of purified DnaK (e.g., 1-10 µM) to the reaction mixture in a microplate well. To measure stimulated activity, also add the p5 peptide at a saturating concentration (e.g., 100 µM).

-

Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-2 mM.

-

Data Acquisition: Immediately place the microplate in a spectrophotometer pre-set to 37°C. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes).

-

Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6.22 mM⁻¹cm⁻¹). This rate is directly proportional to the rate of ATP hydrolysis by DnaK.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity.[13]

Methodology:

-

Chip Preparation and Ligand Immobilization: Activate a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry. Immobilize purified DnaK (the ligand) onto the surface to a target response level. A control channel should be prepared similarly but without the ligand to account for non-specific binding.[14]

-

Analyte Preparation: Prepare a series of dilutions of the p5 peptide (the analyte) in a suitable running buffer (e.g., HBS-EP buffer). The concentration range should span the expected Kd (e.g., from 0.1x to 10x Kd).

-

Binding Measurement: Inject the p5 peptide solutions over the DnaK and control surfaces at a constant flow rate. The association is monitored in real-time. Follow this with an injection of running buffer alone to monitor the dissociation phase.

-

Surface Regeneration: Between analyte injections, regenerate the sensor surface by injecting a pulse of a harsh solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove all bound analyte.

-

Data Analysis: After subtracting the signal from the control channel, fit the resulting sensorgrams (response vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic parameters of an interaction (Kd, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single experiment.[3]

Methodology:

-

Sample Preparation: Prepare purified DnaK and the p5 peptide in identical, extensively dialyzed buffer to minimize heats of dilution. The concentration of DnaK in the sample cell should be approximately 10-20 times the expected Kd, and the p5 peptide concentration in the syringe should be 10-15 times the cell concentration.[15]

-

Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters, such as injection volume (e.g., 2-10 µL), spacing between injections, and stirring speed.

-

Titration: Perform an initial small injection, followed by a series of larger, spaced injections of the p5 peptide from the syringe into the DnaK solution in the sample cell.

-

Control Titration: Perform a control experiment by titrating the p5 peptide into the buffer alone to measure the heat of dilution, which will be subtracted from the experimental data.

-

Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant. Plot these values against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to determine n, Kd, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Allosteric Signaling Pathways

The communication between the NBD and SBD is not random; it occurs through defined structural pathways. ATP binding initiates a conformational change in the NBD that propagates through the conserved interdomain linker. This signal is transmitted to the SBD, primarily impacting the interface between the β-sandwich subdomain and the α-helical lid, causing the lid to open and release the substrate. Conversely, substrate binding in the SBD creates a strain that is relayed back through the linker to the NBD, repositioning key catalytic residues and stimulating ATP hydrolysis. This bidirectional signaling is essential for the chaperone's function.[2]

Conclusion and Implications for Drug Development

The allosteric regulation of DnaK by ATP and substrate is a highly coordinated process fundamental to bacterial survival, particularly under stress conditions. The bidirectional communication between the nucleotide-binding and substrate-binding domains allows the chaperone to efficiently cycle between states of high and low substrate affinity, driven by the energy of ATP hydrolysis. The quantitative data and experimental protocols provided herein offer a framework for investigating this system. For drug development professionals, targeting this allosteric mechanism represents a promising avenue for creating novel antibacterial agents. Small molecules that disrupt the signaling between domains, inhibit ATPase activity, or lock DnaK in a non-functional conformation could effectively cripple the bacterial proteostasis network, leading to increased susceptibility to other stressors and antibiotics.

References

- 1. Conformational Equilibria in Allosteric Control of Hsp70 Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chaperone function of DnaK requires the coupling of ATPase activity with substrate binding through residue E171 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 4. Allosteric opening of the polypeptide-binding site when an Hsp70 binds ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of the ATPase activity of the molecular chaperone DnaK by peptides and the DnaJ and GrpE heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DnaJ dramatically stimulates ATP hydrolysis by DnaK: insight into targeting of Hsp70 proteins to polypeptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural Analysis of Substrate Binding by the Molecular Chaperone DnaK - PMC [pmc.ncbi.nlm.nih.gov]

- 8. GrpE accelerates peptide binding and release from the high affinity state of DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. Bacterial Hsp90 ATPase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ATPase activity assay [bio-protocol.org]

- 13. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. molecular-interactions.si [molecular-interactions.si]

- 15. tainstruments.com [tainstruments.com]

Thermodynamic Profile of p5 Ligand Binding to DnaK: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The bacterial Hsp70 chaperone, DnaK, plays a crucial role in protein homeostasis and is a key target for antimicrobial drug development. Understanding the thermodynamics of ligand binding to DnaK is essential for the rational design of potent and specific inhibitors. The p5 peptide, a nonapeptide derived from the mitochondrial aspartate aminotransferase presequence, is recognized as a high-affinity ligand for DnaK.[1][2][3] This technical guide provides a comprehensive overview of the thermodynamic profile of p5 ligand binding to DnaK. While specific experimentally determined thermodynamic parameters for the p5-DnaK interaction are not publicly available, this document outlines the established methodologies for their determination, discusses the expected thermodynamic signatures based on known DnaK-peptide interactions, and presents the relevant molecular pathways.

Introduction to DnaK and the p5 Ligand

DnaK, the primary Hsp70 chaperone in Escherichia coli, is a molecular machine that utilizes the energy of ATP hydrolysis to bind and release unfolded or misfolded substrate proteins, thereby preventing their aggregation and facilitating their proper folding. This function is critical for cellular viability, especially under conditions of stress. The DnaK system, which includes the co-chaperones DnaJ (Hsp40) and GrpE (a nucleotide exchange factor), is a central node in the cellular protein quality control network.

The p5 ligand is a nonapeptide that corresponds to a primary binding site within the 23-residue presequence of mitochondrial aspartate aminotransferase.[1][3] It has been identified as a high-affinity substrate for DnaK, making it an important tool for studying the chaperone's substrate recognition and binding mechanisms.

Quantitative Data on p5-DnaK Binding

A thorough review of the current scientific literature did not yield specific quantitative thermodynamic data (Kd, ΔG, ΔH, TΔS) for the binding of the p5 peptide to DnaK. While the interaction is characterized as high-affinity, precise thermodynamic parameters from techniques such as Isothermal Titration Calorimetry (ITC) have not been published.

However, studies on other peptide substrates of DnaK have provided insights into the range of binding affinities. For a series of heptapeptides, experimentally measured dissociation constants (Kd) ranged from 0.06 µM to 11 µM, corresponding to calculated binding free energies of -9.4 kcal/mol to -7.1 kcal/mol, respectively.[4] It is anticipated that the high-affinity p5 ligand would exhibit a Kd in the low micromolar to nanomolar range.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is the gold standard for the direct measurement of the thermodynamics of binding interactions.[5][6][7][8] It measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding affinity (Ka, from which Kd is calculated), binding enthalpy (ΔH), and stoichiometry (n) of the interaction. The change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can then be calculated using the following equation:

ΔG = -RTlnKa = ΔH - TΔS

Where R is the gas constant and T is the absolute temperature.

Materials and Reagents

-

Purified DnaK protein (concentration to be accurately determined, e.g., by UV-Vis spectroscopy)

-

Synthetic p5 peptide (high purity, concentration to be accurately determined, e.g., by amino acid analysis)

-

ITC buffer (e.g., 50 mM HEPES, 100 mM KCl, 10 mM MgCl₂, 2 mM β-mercaptoethanol, pH 7.5)

-

Nucleotides (ATP and ADP, as required)

-

Isothermal Titration Calorimeter

Experimental Procedure

-

Sample Preparation:

-

Dialyze both DnaK and the p5 peptide extensively against the same ITC buffer to minimize buffer mismatch effects.

-

Determine the concentrations of the protein and peptide solutions accurately after dialysis.

-

Degas the solutions to prevent the formation of air bubbles in the calorimeter cell.

-

-

ITC Experiment Setup:

-

The concentration of DnaK in the sample cell should be chosen to satisfy the condition 10 < c < 1000, where c = n * [DnaK] * Ka. For a high-affinity interaction, a low DnaK concentration (e.g., 10-50 µM) is typically used.

-

The concentration of the p5 peptide in the injection syringe should be 10-20 times higher than the DnaK concentration in the cell.

-

Set the experimental temperature (e.g., 25°C).

-

-

Titration:

-

Inject small aliquots (e.g., 2-10 µL) of the p5 peptide solution into the DnaK solution in the sample cell at regular intervals.

-

Record the heat change after each injection.

-

Perform a control experiment by titrating the p5 peptide into the buffer alone to determine the heat of dilution.

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) using the calorimeter's software to obtain Ka, ΔH, and n.

-

Calculate ΔG and TΔS from the obtained parameters.

-

Expected Thermodynamic Profile and Driving Forces

The binding of peptides to DnaK is a dynamic process influenced by both enthalpic and entropic contributions.

-

Enthalpy (ΔH): The enthalpic contribution to binding is primarily driven by the formation of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, between the peptide and the binding pocket of DnaK. A favorable (negative) ΔH indicates that the formation of these interactions is energetically favorable.

-

Entropy (ΔS): The entropic contribution is more complex. There is an unfavorable entropic cost associated with the loss of conformational freedom of both the peptide and the protein upon binding. However, this can be offset by a favorable entropic gain from the release of ordered water molecules from the binding surfaces (the hydrophobic effect). The overall sign and magnitude of TΔS will depend on the balance of these opposing factors. For many protein-ligand interactions, a phenomenon known as enthalpy-entropy compensation is observed, where a favorable enthalpic change is often accompanied by an unfavorable entropic change, and vice versa.[9][10][11][12][13]

The binding of peptides to DnaK is also allosterically regulated by the nucleotide state of the chaperone. In the ATP-bound state, DnaK has a low affinity for substrates and a high rate of substrate binding and release.[14] Upon ATP hydrolysis to ADP, DnaK undergoes a conformational change that results in a high-affinity state for the substrate. The binding of the p5 peptide would be expected to be significantly tighter in the presence of ADP compared to ATP.

Visualizations

Experimental Workflow for Isothermal Titration Calorimetry

Caption: Workflow for determining the thermodynamic profile of p5-DnaK binding using ITC.

DnaK Chaperone Cycle and p5 Ligand Binding

Caption: The DnaK chaperone cycle, illustrating the role of ATP hydrolysis and nucleotide exchange in modulating the affinity for the p5 ligand.

Conclusion

While the precise thermodynamic parameters for the interaction between the p5 ligand and DnaK remain to be experimentally determined and published, this technical guide provides a robust framework for researchers to undertake such an investigation. The detailed protocol for Isothermal Titration Calorimetry, coupled with an understanding of the expected thermodynamic drivers of DnaK-peptide binding, will enable the elucidation of the complete thermodynamic profile. This knowledge will be invaluable for the structure-based design of novel DnaK inhibitors and for a deeper understanding of the fundamental mechanisms of chaperone-substrate interactions. The provided diagrams offer clear visual representations of the experimental workflow and the underlying biological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. innopep.com [innopep.com]

- 3. p5 Ligand for Dnak and DnaJ | TargetMol [targetmol.com]

- 4. Empirical calculation of the relative free energies of peptide binding to the molecular chaperone DnaK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]

- 9. Gibbs Free Energy and Enthalpy–Entropy Compensation in Protein–Ligand Interactions [mdpi.com]

- 10. Enthalpy-entropy compensations in drug-DNA binding studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. dash.harvard.edu [dash.harvard.edu]

- 13. Enthalpy-entropy compensation and heat capacity changes for protein-ligand interactions: general thermodynamic models and data for the binding of nucleotides to ribonuclease A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ATP lowers the activation enthalpy barriers to Dnak-peptide complex formation and dissociation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluorescence Polarization Assay of p5-DnaK Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecular chaperone DnaK, the bacterial homolog of Hsp70, plays a critical role in cellular proteostasis by assisting in the folding of newly synthesized or stress-denatured proteins. Its interaction with substrate proteins, such as the tumor suppressor p53, is fundamental to these processes. The p53 protein is a known substrate of DnaK, and understanding the kinetics and affinity of this interaction is crucial for elucidating cellular stress responses and for the development of novel therapeutics targeting these pathways.

Fluorescence Polarization (FP) is a powerful, homogeneous technique ideal for studying molecular interactions in solution.[1] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[1] A small, fluorescently labeled peptide (the tracer) derived from a DnaK substrate like p53 will tumble rapidly in solution, resulting in low polarization of emitted light. Upon binding to the much larger DnaK protein, the complex tumbles more slowly, leading to a significant increase in the polarization value.[1] This change in polarization can be used to determine binding affinities (Kd) and to screen for inhibitors that disrupt the protein-peptide interaction.[2][3]

These application notes provide a detailed protocol for establishing and performing a fluorescence polarization assay to quantify the binding of a p53-derived peptide (generically referred to as "p5") to DnaK. As a specific example with well-established quantitative data, the protocol will reference the high-affinity DnaK-binding peptide, Flu-ALLQ.[3] Researchers can adapt this protocol by substituting Flu-ALLQ with their fluorescently labeled p5 peptide of interest.

Principle of the Assay

The principle of the fluorescence polarization assay for p5-DnaK binding is illustrated below. A fluorescein-labeled p5 peptide (tracer) is used. When the tracer is free in solution, it rotates rapidly, and when excited with polarized light, the emitted light is depolarized. When DnaK is added, it binds to the tracer, forming a large complex that tumbles much more slowly. This reduced rotational motion results in a higher degree of polarization of the emitted light. The magnitude of the polarization is directly related to the fraction of the bound tracer.

Caption: Principle of the p5-DnaK Fluorescence Polarization Assay.

Data Presentation

The following table summarizes representative quantitative data for a DnaK fluorescence polarization assay using the well-characterized Flu-ALLQ peptide as a tracer. Researchers should aim to generate similar data for their specific p5 peptide.

| Parameter | Value | Reference |

| Tracer | Flu-ALLQ (ALLQSRLLLSAPRRAAATARA) | [3] |

| Fluorophore | N-terminal Fluorescein | [3] |

| Dissociation Constant (Kd) for DnaK | 63 nM | [3] |

| Optimal Tracer Concentration | 50 nM | [3] |

| DnaK Concentration for Competition Assay | 200 nM (~90% binding) | [3] |

| Assay Window (ΔmP) | ~70 mP | [3] |

| IC50 of competitor peptide (LLL) | 2.4 µM | [3] |

| Z'-factor for HTS | 0.64 | [3] |

Experimental Protocols

This section provides a detailed methodology for performing a fluorescence polarization assay to measure the binding of a fluorescently labeled p5 peptide to DnaK.

Materials and Reagents

-

DnaK Protein: Purified recombinant DnaK.

-

Fluorescently Labeled p5 Peptide (Tracer): p5 peptide N-terminally labeled with a fluorophore (e.g., Fluorescein). The peptide should be purified by HPLC to >95% purity.

-

Unlabeled p5 Peptide: For competition assays.

-

Assay Buffer: 25 mM HEPES pH 7.2, 150 mM KCl.[3]

-

Microplates: Black, non-binding 96-well or 384-well plates are recommended to minimize non-specific binding.[4]

-

Plate Reader: A microplate reader equipped with fluorescence polarization optics. For fluorescein, use an excitation wavelength of ~485 nm and an emission wavelength of ~520-535 nm.[3]

Experimental Workflow Diagram

References

Application Notes and Protocols for Utilizing p5 Peptide in a DnaK ATPase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial Hsp70 chaperone, DnaK, plays a critical role in protein folding, refolding of misfolded or aggregated proteins, and protein translocation. These functions are intrinsically linked to its ATPase activity, which is allosterically regulated by co-chaperones DnaJ and GrpE, as well as by the binding of substrate proteins. The p5 peptide, a synthetic peptide with the sequence CLLLSAPRR, serves as a high-affinity substrate for DnaK and is a valuable tool for in vitro studies of DnaK's chaperone cycle and for the screening of potential inhibitors.[1][2] This document provides detailed application notes and protocols for the use of p5 peptide in DnaK ATPase activity assays.

Principle of the Assay

The DnaK ATPase activity assay measures the rate of ATP hydrolysis to ADP and inorganic phosphate (Pi). The binding of a substrate peptide, such as p5, to the Substrate Binding Domain (SBD) of DnaK stimulates its otherwise weak intrinsic ATPase activity.[2][3] This stimulation is a key aspect of the chaperone's functional cycle. By measuring the rate of ATP hydrolysis in the presence and absence of p5 peptide, one can characterize the peptide's effect on DnaK's activity. Furthermore, this stimulated activity can be used as a baseline to screen for compounds that inhibit DnaK's function.

DnaK ATPase Cycle and the Role of p5 Peptide

The DnaK chaperone cycle is a dynamic process involving significant conformational changes driven by ATP binding and hydrolysis. The p5 peptide interacts with DnaK within this cycle.

References

- 1. peptide.com [peptide.com]

- 2. Conserved, Disordered C Terminus of DnaK Enhances Cellular Survival upon Stress and DnaK in Vitro Chaperone Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of the ATPase activity of the molecular chaperone DnaK by peptides and the DnaJ and GrpE heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Characterizing the Binding of a p5 Peptide Ligand to DnaJ Using Isothermal Titration Calorimetry

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and application guidelines for the thermodynamic characterization of the interaction between a p5 peptide ligand and the DnaJ (Hsp40) chaperone protein using Isothermal Titration Calorimetry (ITC). ITC is a powerful biophysical technique that allows for the direct, label-free measurement of binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. Understanding the thermodynamic driving forces of this interaction is crucial for the development of modulators targeting the DnaJ-mediated chaperone network, which is implicated in various cellular processes and disease states.

Introduction

The DnaJ/Hsp40 family of proteins are essential co-chaperones that play a critical role in regulating the function of Hsp70 chaperones. They are involved in a myriad of cellular processes, including protein folding, unfolding, transport, and degradation, by delivering substrate proteins to Hsp70 and stimulating its ATPase activity. The interaction between DnaJ and its substrates is a key regulatory step in the chaperone cycle.

The p5 ligand is a nonapeptide with the sequence Cys-Leu-Leu-Leu-Ser-Ala-Pro-Arg-Arg (CLLLSAPRR), which has been identified as a high-affinity ligand for both DnaK (the E. coli Hsp70) and DnaJ. As such, it serves as a valuable tool for studying the binding dynamics of the DnaJ-substrate interaction and for the development of potential inhibitors of the chaperone machinery.

Isothermal Titration Calorimetry (ITC) is the gold standard for characterizing biomolecular interactions. It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. This information is invaluable for understanding the molecular mechanisms of binding and for guiding structure-based drug design. In a single ITC experiment, one can determine the binding affinity (Kd), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS).

This application note provides a step-by-step protocol for performing an ITC experiment to characterize the binding of the p5 peptide ligand to DnaJ. It also includes illustrative data and guidance on data interpretation.

DnaJ-p5 Ligand Interaction Pathway